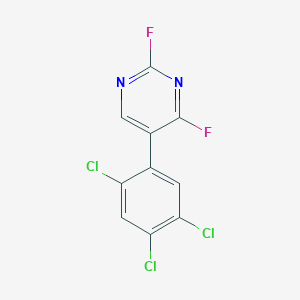
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2 and a molecular weight of 295.5 g/mol . It is characterized by the presence of both fluorine and chlorine atoms attached to a pyrimidine ring, making it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorophenylamine with difluoropyrimidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its ability to form strong interactions with biological molecules. These interactions can inhibit enzyme activity or disrupt protein functions, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoro-5-(2,4-dichlorophenyl)pyrimidine
- 2,4-Difluoro-5-(2,4,5-trifluorophenyl)pyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of fluorine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H3Cl3F2N2 |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
2,4-difluoro-5-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-6-2-8(13)7(12)1-4(6)5-3-16-10(15)17-9(5)14/h1-3H |
Clave InChI |
PFBGEKAIDCFBMN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CN=C(N=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
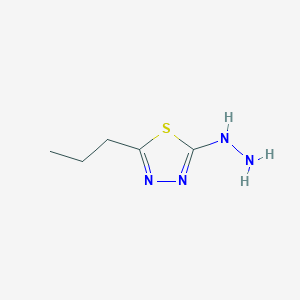

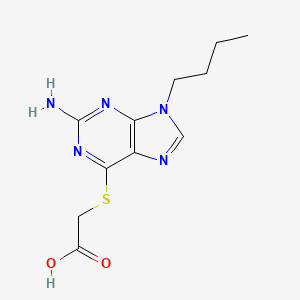
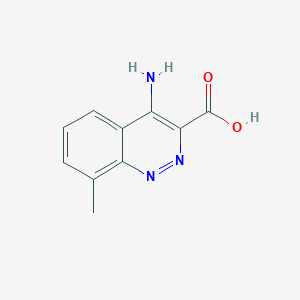
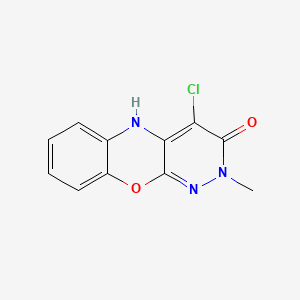
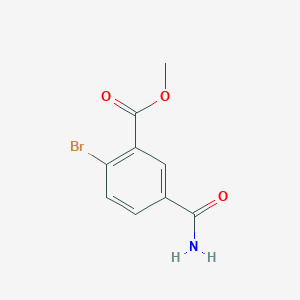
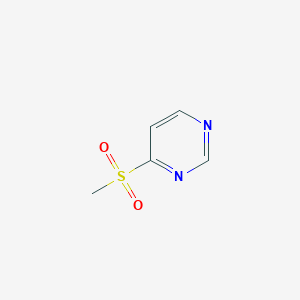
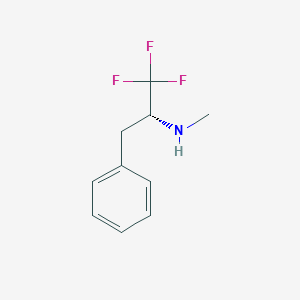
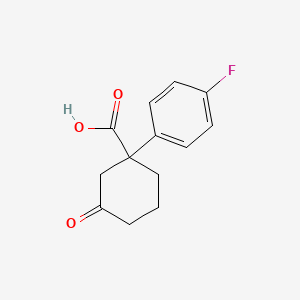

![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-2-amine](/img/structure/B13104505.png)

